3-methoxy-5-(2-phenylethyl)phenol
Overview
Description
3-methoxy-5-(2-phenylethyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a methoxy group at the third position and a phenylethyl group at the fifth position on the phenol ring
Mechanism of Action
Mode of Action
It’s known that the compound has nematicidal activity , suggesting it interacts with biological targets to exert its effects.
Biochemical Pathways
These pathways play crucial roles in various biological processes, including antioxidant activity .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Dihydropinosylvin methyl ether is currently limited . It’s soluble in various organic solvents, which may influence its bioavailability .
Result of Action
Dihydropinosylvin methyl ether has been found to exhibit nematicidal activity, indicating its potential to affect cellular processes . .
Action Environment
The action, efficacy, and stability of Dihydropinosylvin methyl ether can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its bioavailability and thus its efficacy . .
Biochemical Analysis
Cellular Effects
It is known that this compound has antioxidant capacity , suggesting that it may influence cell function by protecting cells from oxidative stress
Molecular Mechanism
It is known to be involved in the biosynthesis of flavonoids and phenolic acids
Metabolic Pathways
Dihydropinosylvin methyl ether is involved in secondary metabolic pathways such as flavone, flavonol, tropane, piperidine, pyridine, isoquinoline alkaloid biosynthesis and tyrosine metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-5-(2-phenylethyl)phenol can be achieved through several synthetic routes. One common method involves the alkylation of 3-methoxyphenol with 2-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 3-methoxy-5-(2-phenylethyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenol ring reacts with electrophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitro groups, or sulfonic acids in the presence of catalysts like aluminum chloride.
Major Products Formed:
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Corresponding alcohols or reduced phenolic derivatives.
Substitution: Substituted phenolic compounds with various functional groups.
Scientific Research Applications
3-methoxy-5-(2-phenylethyl)phenol has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Comparison with Similar Compounds
3-methoxy-5-(2-phenylethyl)phenol can be compared with other similar compounds, such as:
Phenol, 3-methoxy-5-methyl-: Differing by the presence of a methyl group instead of a phenylethyl group.
Phenol, 2-methoxy-5-(1-propenyl)-: Differing by the position and type of substituents on the phenol ring.
Uniqueness: The unique combination of a methoxy group and a phenylethyl group on the phenol ring imparts distinct chemical and biological properties to this compound, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-methoxy-5-(2-phenylethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-17-15-10-13(9-14(16)11-15)8-7-12-5-3-2-4-6-12/h2-6,9-11,16H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEFWCAKFRCLBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)CCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80170114 | |
Record name | Phenol, 3-methoxy-5-(2-phenylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80170114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17635-59-5 | |
Record name | Phenol, 3-methoxy-5-(2-phenylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017635595 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 3-methoxy-5-(2-phenylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80170114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17635-59-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Dihydropinosylvin methyl ether's nematicidal activity, and how does its production change in response to threat?
A1: Dihydropinosylvin methyl ether (DPME) exhibits strong nematicidal activity against pinewood nematodes (PWNs), which are detrimental to Pinus strobus trees. [, ] Interestingly, the accumulation of DPME significantly increases in Pinus strobus trees upon infection with PWNs. [] This suggests that DPME plays a role in the tree's defense mechanism against this particular threat.
Q2: How can we enhance the production of Dihydropinosylvin methyl ether for research and potential applications?
A2: Studies have shown that prolonged in vitro culture of Pinus strobus calli can effectively enhance DPME production. [] Specifically, aging the calli for three months significantly increases DPME concentrations compared to younger calli. [] This method provides a promising avenue for producing larger quantities of DPME for further research into its properties and potential applications, such as developing eco-friendly nematicides.
Q3: Besides its nematicidal activity, is Dihydropinosylvin methyl ether found in other contexts, and what does this suggest about its potential?
A3: Yes, Dihydropinosylvin methyl ether has been identified as a differential metabolite in Dendrobium officinale, a medicinal orchid. [] Furthermore, it shows a significant positive correlation with the antioxidant capacity of this plant. [] This finding suggests that DPME might possess more than just nematicidal properties and could have potential applications in other areas, such as contributing to the health benefits of Dendrobium officinale.
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